molecular formula C12H17NO2 B15165189 N-benzyl-4-hydroxy-N-methylbutanamide CAS No. 202402-02-6

N-benzyl-4-hydroxy-N-methylbutanamide

Cat. No.: B15165189
CAS No.: 202402-02-6
M. Wt: 207.27 g/mol
InChI Key: YXJQJFRIEBSNKQ-UHFFFAOYSA-N
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Description

N-benzyl-4-hydroxy-N-methylbutanamide is a chemical compound of significant interest in neurological and pharmacological research, particularly within the class of GABA transporter (GAT) inhibitors. Scientific studies have identified derivatives of this compound, specifically those with a tricyclic dibenzocycloheptatriene moiety, as potent inhibitors of mouse GABA transporters (mGAT1-4) . By targeting these transporters, which are responsible for the reuptake of the inhibitory neurotransmitter GABA from the synapse, these compounds enhance GABAergic neurotransmission. This mechanism offers a promising strategy for the development of treatments for several neurological disorders . In vivo behavioral studies on related compounds have demonstrated a multi-faceted pharmacological profile, showing predominant anticonvulsant activity and effective antinociception in models of tonic pain. Other closely related derivatives have exhibited significant antidepressant-like properties in mice, without impairing locomotor skills . These findings underscore the research value of this compound and its analogs as valuable tools for investigating the GABAergic system and exploring potential therapeutic applications for epilepsy, neuropathic pain, and depression . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

202402-02-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-benzyl-4-hydroxy-N-methylbutanamide

InChI

InChI=1S/C12H17NO2/c1-13(12(15)8-5-9-14)10-11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3

InChI Key

YXJQJFRIEBSNKQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-hydroxy-N-methylbutanamide typically involves the nucleophilic addition of benzylamine to 4-hydroxybutanoyl chloride, followed by methylation of the resulting intermediate. The reaction is usually carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-hydroxy-N-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-4-hydroxy-N-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-hydroxy-N-methylbutanamide involves its interaction with molecular targets such as GABA transporters. By inhibiting these transporters, the compound can modulate GABAergic neurotransmission, which is crucial for maintaining the balance of excitatory and inhibitory signals in the central nervous system. This modulation can lead to anticonvulsant, antinociceptive, and antidepressant effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
This compound 4-Hydroxybutanamide Biphenyl, benzyl-methyl Sigma-1 antagonism (neuropathic pain)
N-Methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide Hydroxyureido-phenylpropanamide Benzhydryl, hydroxyureido Antioxidant (DPPH scavenging)
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Cyclohexanecarboxamide 4-Chlorophenyl, hydroxy Antioxidant (β-carotene assay)
3-([1,1’-Biphenyl]-4-yl)-N,N-diethyl-4-hydroxybutanamide 4-Hydroxybutanamide Biphenyl, diethyl Sigma-1 antagonism (neuropathic pain)
N-Cyclohexyl-4-methylbenzenesulfonamide Sulfonamide Cyclohexyl, methylbenzene Structural (no activity reported)

Key Observations

Structural Variations and Pharmacological Activity :

  • The biphenyl-4-hydroxybutanamide series (e.g., 13a–13d ) demonstrates that substituents on the amide nitrogen significantly influence sigma-1 receptor affinity. For instance:
  • 13b (diethyl substituent) lacks the aromatic benzyl group, which may reduce steric hindrance but also diminish receptor binding specificity .

Antioxidant vs. Neuropathic Pain Applications :

  • Hydroxamic acids (e.g., compounds 6–10 in ) prioritize antioxidant activity via radical scavenging (DPPH) or lipid peroxidation inhibition (β-carotene assay) . Their hydroxyureido or chlorophenyl groups enhance redox activity, a feature absent in 13c , which is optimized for receptor interaction rather than antioxidant effects.

Sulfonamide Derivatives :

  • Compounds like N-cyclohexyl-4-methylbenzenesulfonamide () and N-benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide () adopt sulfonamide backbones, which confer greater acidity and solubility but lack the hydroxybutanamide moiety critical for sigma-1 targeting .

Piperidine and Morpholine Analogues :

  • Piperidine carbamates () and morpholine derivatives () highlight the role of heterocyclic amines in modulating bioavailability and metabolic stability. However, their carbamate or sulfonamide linkages diverge from 13c ’s amide-based pharmacophore .

Research Implications

The structural comparison underscores the importance of the hydroxybutanamide scaffold and benzyl-methyl substitution in 13c for sigma-1 receptor antagonism. While hydroxamic acids prioritize antioxidant activity through electron-donating groups, 13c and its analogues exemplify targeted design for neuropathic pain. Future studies should explore quantitative structure-activity relationships (QSAR) to correlate substituent effects with binding affinity and efficacy.

Biological Activity

N-benzyl-4-hydroxy-N-methylbutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis methods, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by the presence of a benzyl group, a hydroxyl group on the fourth carbon, and an N-methyl group. This configuration contributes to its solubility and reactivity, enhancing its interaction with various biological targets.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 207.27 g/mol

The hydroxy group is particularly important as it enhances the compound's biological activity compared to similar compounds lacking this functional group.

Inhibition of Leukotriene A-4 Hydrolase

One of the primary biological activities of this compound is its role as an inhibitor of leukotriene A-4 hydrolase . This enzyme is crucial in inflammatory processes, and its inhibition may have therapeutic implications for treating inflammatory diseases.

Modulation of GABA Transporters

Research indicates that this compound also acts as a modulator of gamma-aminobutyric acid (GABA) transporters . These transporters are vital for neurological functions, and compounds that influence their activity may be beneficial in treating conditions such as epilepsy and anxiety disorders. Preclinical studies have shown that derivatives of this compound exhibit anticonvulsant properties .

Structure-Activity Relationship Studies

A series of structure-activity relationship (SAR) studies have been conducted to evaluate how modifications to the compound's structure affect its biological activity. For instance:

Compound NameKey FeaturesDifferences from this compound
N-benzyl-4-amino-butyramideContains an amino groupPotential for different biological activity
1-Benzyl-N-(4-fluorophenyl) butanamideFluorine substitutionMay enhance lipophilicity
N-methyl-4-hydroxybutanamideLacks the benzyl groupMay affect interaction with molecular targets

These studies suggest that variations in the benzyl or hydroxyl groups can significantly alter binding affinity and overall biological activity, indicating that structural modifications can enhance or diminish therapeutic potential.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

Reaction TypeReagentConditions
OxidationPyridinium chlorochromateDichloromethane, room temperature
ReductionLithium aluminum hydrideDry ether, low temperatures
SubstitutionSodium azideDimethylformamide, elevated temperatures

These methods provide pathways for producing the compound with high yield and purity, essential for further biological evaluation .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticonvulsant Activity : In vivo experiments demonstrated significant anticonvulsant effects in animal models using derivatives of this compound, indicating its potential for treating epilepsy .
  • Antinociceptive Effects : Research has shown that specific derivatives exhibit antinociceptive properties in formalin pain models, suggesting their utility in pain management .
  • Psychiatric Applications : The modulation of GABA transporters by this compound points to possible applications in treating psychiatric disorders like depression and anxiety .

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